1-(2-Hydroxy-4-nitrophenyl)propan-1-one
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Overview
Description
1-(2-Hydroxy-4-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the nitration of 2-hydroxyacetophenone, followed by a Friedel-Crafts acylation reaction. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent acylation involves the reaction of the nitrated product with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(2-Oxo-4-nitrophenyl)propan-1-one.
Reduction: 1-(2-Hydroxy-4-aminophenyl)propan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Hydroxy-4-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-nitrophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)propan-1-one: Similar structure but with the nitro group in the para position.
1-(2-Hydroxyphenyl)propan-1-one: Lacks the nitro group, affecting its reactivity and applications.
1-(2-Hydroxy-4-methylphenyl)propan-1-one: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness: 1-(2-Hydroxy-4-nitrophenyl)propan-1-one is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H9NO4 |
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Molecular Weight |
195.17 g/mol |
IUPAC Name |
1-(2-hydroxy-4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H9NO4/c1-2-8(11)7-4-3-6(10(13)14)5-9(7)12/h3-5,12H,2H2,1H3 |
InChI Key |
CEAXNFJPAALGRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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